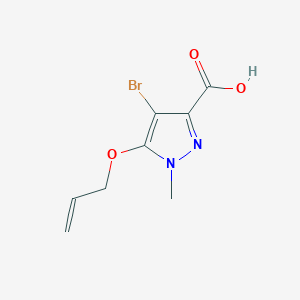

5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Structural Overview and Nomenclature

The IUPAC name 5-(allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid precisely defines the compound’s architecture. The pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—is substituted at positions 1, 4, and 5. Key features include:

- Position 1 : A methyl group (-CH₃) attached to the nitrogen atom, which sterically shields the ring and modulates electronic properties.

- Position 4 : A bromine atom, introducing electrophilic character and serving as a handle for cross-coupling reactions.

- Position 5 : An allyloxy group (-O-CH₂-CH=CH₂), providing a site for further functionalization via olefin chemistry.

- Position 3 : A carboxylic acid (-COOH) group, enabling hydrogen bonding and salt formation.

The SMILES notation O=C(C1=NN(C)C(OCC=C)=C1Br)O encodes this structure, highlighting the connectivity of substituents. Table 1 summarizes critical molecular descriptors:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrN₂O₃ |

| Molecular Weight | 261.07 g/mol |

| Substituents | Methyl (N1), Bromo (C4), Allyloxy (C5), Carboxylic Acid (C3) |

This configuration contrasts with related derivatives, such as 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 1239723-65-9), where a methyl group replaces the bromine at position 4. Such structural variations profoundly impact physicochemical properties and reactivity.

Historical Development of Pyrazole Carboxylic Acid Derivatives

Pyrazole chemistry traces its origins to the late 19th century, with Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane. The advent of Knorr-type reactions in the early 20th century enabled systematic derivatization via condensation of 1,3-diketones with hydrazines. Carboxylic acid-functionalized pyrazoles emerged as pivotal intermediates in medicinal and agrochemical research, particularly after the 1960s discovery of succinate dehydrogenase inhibitors (SDHIs) like boscalid.

The synthesis of 5-(allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid reflects modern trends in functional group diversification. For instance, the allyloxy group—a relatively recent addition to pyrazole chemistry—facilitates click chemistry applications, as seen in the work of Zeng et al. (2008) on HIV integrase inhibitors. Similarly, bromine’s incorporation aligns with methodologies developed for SDHI fungicides like fluxapyroxad, where halogen atoms enhance target binding and environmental stability.

Significance of Functional Group Substitutions in Pyrazole Chemistry

Each substituent in this compound contributes distinct electronic and steric effects:

- Methyl Group (N1) :

Bromine (C4) :

Allyloxy Group (C5) :

Carboxylic Acid (C3) :

Comparative studies highlight the allyloxy group’s unique role. For example, replacing it with methoxy (as in 3-methoxy-1H-pyrazole-4-carboxylic acid) reduces steric bulk but diminishes potential for post-synthetic modifications. Similarly, bromine’s presence at C4 differentiates this compound from 4-chloro analogs, offering distinct reactivity in metal-catalyzed couplings.

Properties

Molecular Formula |

C8H9BrN2O3 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

4-bromo-1-methyl-5-prop-2-enoxypyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H9BrN2O3/c1-3-4-14-7-5(9)6(8(12)13)10-11(7)2/h3H,1,4H2,2H3,(H,12,13) |

InChI Key |

WJZJUNZIPKDYCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Br)OCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Cyclocondensation : Diethyl butynedioate reacts with methylhydrazine in diethyl ether at to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This exothermic reaction requires strict temperature control () to prevent side reactions.

-

Thermal Rearrangement : The intermediate is heated to in an oil bath to eliminate water and aromatize the pyrazole ring, yielding the hydroxylated ester.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | Diethyl butynedioate |

| Reagent | 40% Methylhydrazine aqueous |

| Solvent | Diethyl ether |

| Temperature | to |

| Yield | Not explicitly reported |

Bromination at the 4-Position

Introducing bromine at the 4-position of the pyrazole ring is critical for achieving the target structure. The patent CN112079781A describes bromination using tribromooxyphosphorus (POBr) under reflux conditions.

Protocol for Selective Bromination

-

Substrate : 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

-

Bromination : Dissolve the substrate in acetonitrile, add POBr, and reflux for 4–6 hours.

-

Work-Up : Pour the cooled reaction mixture into a saturated sodium carbonate solution, extract with ethyl acetate, and dry over anhydrous NaSO.

Challenges :

-

Competing bromination at other positions is minimized by electronic effects of the ester and hydroxyl groups.

-

POBr is moisture-sensitive, necessitating anhydrous conditions.

Introduction of the Allyloxy Group

The allyloxy group at the 5-position is introduced via nucleophilic substitution or Mitsunobu reaction. A relevant precedent is the synthesis of ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (CAS 1239844-58-6).

Alkylation Strategy

-

Substrate : 5-Hydroxy-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

-

Reagent : Allyl bromide in the presence of a base (e.g., KCO) in DMF at .

Analytical Confirmation :

-

The success of this step is verified via NMR, showing characteristic allyl protons ( ppm) and the absence of the hydroxyl signal.

Ester Hydrolysis to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester to the carboxylic acid. This is achieved under basic conditions, as demonstrated in the synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-86-4).

Hydrolysis Protocol

-

Substrate : Ethyl 5-(allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

-

Conditions : 10% NaOH in ethanol, room temperature, 2–4 hours.

-

Work-Up : Acidify the aqueous layer to pH 3–4 using HCl, extract with ethyl acetate, and dry.

Yield Optimization :

-

Prolonged reaction times or elevated temperatures may lead to dehalogenation or allyl group degradation.

Alternative Pathways and Comparative Analysis

Route Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High atom economy; avoids toxic reagents | Requires low-temperature conditions |

| Mitsunobu | Stereospecific; mild conditions | Costly reagents (e.g., DIAD) |

Analytical Characterization

Critical spectral data for 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid include:

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

Major Products

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Dehalogenated products.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid has shown potential as a lead compound in drug discovery:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research indicates that compounds with similar pyrazole structures have been tested against various cancer cell lines, showing promising cytotoxicity and potential mechanisms of action against tumor growth .

Agrochemical Applications

The compound's structural characteristics may also lend themselves to applications in agrochemicals:

- Herbicide Development : The unique reactivity of the allyloxy and bromo groups could be exploited to develop effective herbicides that target specific plant pathways .

- Pesticide Formulations : Its biological activity may be harnessed to create novel pesticides with enhanced efficacy against pests while minimizing environmental impact.

Case Study 1: Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines indicated that compounds structurally related to 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid exhibited cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential in cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds (Table 1) share structural motifs with the target molecule, differing in substituent positions, functional groups, or side chains:

Table 1: Key Structural Features of Comparable Pyrazole Derivatives

Impact of Substituent Positioning and Functional Groups

Bromine Position

- The target compound’s bromine at C4 (vs.

- In 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid , bromine at C3 increases steric hindrance near the carboxylic acid, possibly reducing solubility .

Carboxylic Acid vs. Ester

- The carboxylic acid at C3 in the target compound (vs. esters in Ethyl 3-bromo-1H-pyrazole-5-carboxylate) improves hydrogen-bonding capacity, favoring crystallization and salt formation .

Allyloxy vs. Alkyl/Aryl Groups

Physicochemical and Reactivity Trends

Table 2: Comparative Properties

| Property | Target Compound | 5-Bromo-1H-pyrazole-3-carboxylic acid | Ethyl 3-bromo-1H-pyrazole-5-carboxylate |

|---|---|---|---|

| Molecular Weight | Not reported | 207.99 g/mol | 235.04 g/mol |

| Functional Reactivity | Allyloxy (C5), COOH (C3) | COOH (C3), Br (C5) | COOEt (C5), Br (C3) |

| Potential Applications | Drug intermediates, polymers | Metal coordination, catalysis | Prodrug synthesis |

- Solubility : The carboxylic acid in the target and 5-Bromo-1H-pyrazole-3-carboxylic acid enhances aqueous solubility compared to ester derivatives .

- Thermal Stability : Allyloxy groups may lower thermal stability due to unsaturation, whereas ethyl or methyl analogs (e.g., 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) exhibit higher stability .

Biological Activity

5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 206759-33-3) is a pyrazole derivative notable for its complex structure, which includes an allyloxy group and a bromine atom. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities. The molecular formula is CHBrNO, with a molecular weight of approximately 261.07 g/mol .

Chemical Structure and Properties

The unique structural features of 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid contribute to its biological activity. The presence of the allyloxy and bromo substituents on the pyrazole ring may enhance its reactivity and interaction with biological targets compared to other compounds in the pyrazole class.

Biological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:

- Anti-inflammatory : Pyrazole derivatives have shown promising anti-inflammatory effects. For example, studies have reported that certain pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .

- Antimicrobial : The antimicrobial properties of pyrazoles have been well documented. Compounds similar to 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. .

- Anticancer : Some derivatives have been explored for their anticancer potential, particularly in inhibiting tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can be influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Allyloxy Group | Enhances lipophilicity and cellular uptake |

| Bromine Atom | May increase reactivity towards biological targets |

| Carboxylic Acid Moiety | Potential for hydrogen bonding interactions |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:

- Anti-inflammatory Activity : In a study examining various pyrazole derivatives, compounds similar to 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid exhibited significant inhibition of COX enzymes, which are critical in inflammation pathways .

- Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against multiple bacterial strains, revealing that modifications in the side chains could enhance their antimicrobial properties. For instance, compounds with an aliphatic amide pharmacophore showed improved activity against E. coli and Klebsiella pneumonia .

- Anticancer Properties : Research into the anticancer effects of pyrazoles has indicated that specific substitutions on the pyrazole ring can lead to enhanced cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .

Q & A

Q. What are the standard synthetic routes for 5-(Allyloxy)-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, and how can intermediates be purified?

A typical synthesis involves sequential functionalization of the pyrazole core. Starting with 1-methyl-1H-pyrazole, bromination at the 4-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Subsequent introduction of the allyloxy group at the 5-position may employ nucleophilic substitution with allyl bromide in the presence of a base (e.g., K₂CO₃) . Carboxylation at the 3-position is often performed via hydrolysis of a nitrile or ester precursor under acidic or basic conditions . Purification of intermediates is typically done using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR : The allyloxy group shows characteristic protons as a triplet (~δ 4.5 ppm for OCH₂), a doublet of doublets (~δ 5.3–5.5 ppm for CH₂=CH₂), and a multiplet (~δ 5.8–6.0 ppm for the terminal CH₂). The bromine atom deshields adjacent carbons, leading to distinct shifts (e.g., C-4 at ~δ 95–100 ppm) .

- IR Spectroscopy : Stretching vibrations for the carboxylic acid (O-H: ~2500–3000 cm⁻¹, C=O: ~1700 cm⁻¹) and allyl ether (C-O-C: ~1200 cm⁻¹) are key .

- X-ray Crystallography : Used to confirm regiochemistry and hydrogen-bonding patterns, particularly the planar pyrazole ring and intermolecular interactions involving the carboxylic acid group .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to modify the allyloxy or bromine substituents for functional diversity?

The bromine atom at C-4 is amenable to Suzuki-Miyaura coupling. For example, using Pd(PPh₃)₄ as a catalyst with aryl/heteroaryl boronic acids in a degassed DMF/H₂O mixture (3:1) at 80–100°C can introduce diverse substituents . The allyloxy group can undergo Heck coupling with alkenes using Pd(OAc)₂ and a base (e.g., Et₃N) in DMF at 120°C . Optimization requires monitoring reaction time (12–24 hrs) and ligand selection (e.g., PPh₃ for electron-rich substrates) .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in kinase inhibition assays?

- Kinase Binding Assays : Use fluorescence-based ATP competition assays (e.g., Adapta™ Kinase Assay) to assess inhibition. The pyrazole-carboxylic acid scaffold mimics ATP’s adenine moiety, enabling competitive binding .

- Antibacterial Screening : Employ microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The bromine and carboxylic acid groups enhance membrane permeability and target binding .

- Structural Modifications : Replace the allyloxy group with bulkier substituents (e.g., benzyloxy) to study steric effects on activity .

Methodological Considerations

Q. How should researchers address contradictory data in reaction yields or biological activity across studies?

- Reaction Yields : Variability often arises from subtle differences in reagent purity or solvent drying. For bromination, ensure anhydrous conditions and use freshly distilled DMF to minimize side reactions .

- Biological Data : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using positive controls (e.g., staurosporine for kinase inhibition) .

Q. What computational tools are suitable for predicting the reactivity or docking behavior of this compound?

- DFT Calculations : Gaussian or ORCA can model electrophilic aromatic substitution at C-4 and assess the allyloxy group’s electronic effects .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding poses in kinase active sites, focusing on hydrogen bonds between the carboxylic acid and conserved lysine residues .

Safety and Handling

Q. What precautions are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. The bromine atom poses potential toxicity .

- Storage : Store in a refrigerated (<4°C), airtight container under nitrogen to prevent degradation. The allyloxy group is susceptible to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.